molecular formula C16H13N3O2 B7171009 N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide

N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide

Cat. No.: B7171009
M. Wt: 279.29 g/mol
InChI Key: ZZYWMBVPRSVQOU-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a pyridine ring, a phenyl ring, and an oxazole ring

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(15-10-21-11-18-15)19-14-3-1-12(2-4-14)9-13-5-7-17-8-6-13/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYWMBVPRSVQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-bromomethylpyridine, undergoes a nucleophilic substitution reaction with a phenyl derivative to form 4-(pyridin-4-ylmethyl)phenyl.

    Oxazole Ring Formation: The intermediate is then subjected to cyclization with an appropriate reagent, such as an oxazole precursor, under controlled conditions to form the oxazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new drugs.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but lacks the oxazole and carboxamide groups.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Contains a pyrimidine ring instead of an oxazole ring.

Uniqueness

N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

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